Cyclopentanesulfonyl chloride
Description
Significance of Sulfonyl Chlorides in Contemporary Synthetic Methodologies
Sulfonyl chlorides (RSO₂Cl) are a class of highly reactive organic compounds that serve as pivotal reagents in modern organic synthesis. molport.comfiveable.me Their importance stems from the electrophilic nature of the sulfur atom, which is susceptible to attack by a wide range of nucleophiles. fiveable.me This reactivity allows for the facile introduction of the sulfonyl group (–SO₂–) into organic molecules, a common structural motif in many biologically active compounds. fiveable.meenamine.net
Key applications of sulfonyl chlorides in synthetic methodologies include:
Formation of Sulfonamides: Sulfonyl chlorides react readily with primary and secondary amines to form sulfonamides (RSO₂NR'₂). molport.comfiveable.mewikipedia.org This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of pharmaceutical agents. fiveable.mesigmaaldrich.com
Synthesis of Sulfonate Esters: The reaction of sulfonyl chlorides with alcohols yields sulfonate esters (RSO₂OR'). molport.comfiveable.mewikipedia.org These esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates for further molecular elaboration.
Formation of Sulfones: Sulfonyl chlorides can be converted to sulfones through reactions with organometallic reagents or via Friedel-Crafts reactions with aromatic compounds. molport.comwikipedia.org
Protecting Groups: The sulfonyl group can be used as a protecting group for amines, offering stability under various reaction conditions and allowing for selective deprotection. fiveable.me
The versatility and reactivity of sulfonyl chlorides have established them as indispensable tools for chemists in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. molport.commagtech.com.cn
Historical Context of Cyclopentanesulfonyl Chloride in Chemical Synthesis Research
While the broader class of sulfonyl chlorides has a long history in organic chemistry, specific details on the initial discovery and early applications of this compound are not extensively documented in readily accessible historical literature. Its emergence is intrinsically linked to the general development and exploration of sulfonyl chloride chemistry. The synthesis of various alkyl and aryl sulfonyl chlorides became more common as methods for chlorosulfonation and oxidation of corresponding thiols were refined. rsc.orgorganic-chemistry.org
Early research involving specific aliphatic sulfonyl chlorides like this compound likely occurred in the mid-20th century, following the establishment of general synthetic routes. For instance, a 1943 paper by H. J. Backer and J. de Jonge details the synthesis of various sulfonyl chlorides, contributing to the foundational knowledge of this class of compounds. rsc.org The application of this compound in targeted synthesis, particularly in medicinal chemistry, appears in later literature. A notable example includes its use as a building block in the synthesis of inhibitors for enzymes like the TNF-α converting enzyme (TACE), highlighting its utility in constructing molecules with specific biological targets. sigmaaldrich.comsigmaaldrich.com
Scope and Research Trajectories of this compound in Academic Literature
Current research involving this compound primarily focuses on its application as a key intermediate in the synthesis of complex organic molecules, particularly within the field of medicinal chemistry. sigmaaldrich.commagtech.com.cn The cyclopentyl group provides specific steric and lipophilic properties to a target molecule, which can be crucial for modulating biological activity and pharmacokinetic profiles.
Recent research trajectories and applications include:
Enzyme Inhibitors: As mentioned, this compound is a documented building block for creating TACE inhibitors. sigmaaldrich.comsigmaaldrich.com The sulfonamide moiety derived from it plays a critical role in binding to the enzyme's active site.
Heterocyclic Chemistry: The reagent is used to introduce the cyclopentanesulfonyl group onto heterocyclic scaffolds, which are prevalent in drug discovery. openmedicinalchemistryjournal.com This modification can influence the therapeutic properties of the resulting compounds, which have been investigated for a range of activities including anticancer and anti-inflammatory effects. openmedicinalchemistryjournal.commdpi.com
Synthesis of Novel Scaffolds: Researchers utilize this compound to synthesize novel chemical entities for screening in drug discovery programs. enamine.net For example, it is used in the synthesis of compounds like (1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol and 2-(Cyclopentanesulfonyl)aniline, which serve as intermediates for more complex structures. evitachem.com The synthesis of 3-(Cyclopentanesulfonyl)propanoic acid from this compound is another example of creating unique building blocks for further chemical exploration. smolecule.com
The ongoing research demonstrates that this compound is a valuable reagent for fine-tuning molecular properties in the quest for new therapeutic agents and functional materials. Its utility in introducing a specific cycloalkylsulfonyl group makes it a relevant tool in areas requiring precise structural modifications. magtech.com.cnresearchgate.net
Chemical and Physical Properties of this compound
This compound PropertiesIUPAC Namethis compound nih.govCAS Number26394-17-2 nih.govsigmaaldrich.comMolecular FormulaC₅H₉ClO₂S nih.govsigmaaldrich.comMolecular Weight168.64 g/mol nih.govsigmaaldrich.comAppearanceClear colorless to yellow or brown liquid thermofisher.comcymitquimica.comDensity1.279 g/mL at 25 °C sigmaaldrich.comRefractive Indexn20/D 1.4918 sigmaaldrich.comSMILESC1CCC(C1)S(=O)(=O)Cl nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVKYZHPDGEECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395440 | |
| Record name | Cyclopentanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26394-17-2 | |
| Record name | Cyclopentanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Cyclopentanesulfonyl Chloride
Established Preparative Routes
The traditional synthesis of cyclopentanesulfonyl chloride relies on several well-documented methods, including reactions involving Grignard reagents, chlorosulfonation, and oxidative chlorination of various sulfur-containing precursors.
Grignard Reagent-Mediated Synthesis with Sulfuryl Chloride
The reaction of a Grignard reagent with sulfuryl chloride represents a fundamental approach to forming sulfonyl chlorides. dtic.mil This method involves the preparation of a cyclopentylmagnesium halide (a Grignard reagent) from a cyclopentyl halide and magnesium metal. pressbooks.pub The subsequent reaction with sulfuryl chloride (SO₂Cl₂) can lead to the formation of this compound. However, the reaction can be complex, with the potential for the formation of byproducts such as sulfinic acid salts and alkyl chlorides. dtic.mil The reaction of phenylmagnesium bromide with an excess of sulfuryl chloride has been shown to produce benzenesulfonyl chloride and bromide. rsc.org Similarly, using arylmagnesium chlorides in tetrahydrofuran (B95107) can yield pure arenesulfonyl chlorides. rsc.org
Chlorosulfonation Approaches
Direct chlorosulfonation of cyclopentane (B165970) is a viable method for the synthesis of this compound. This process typically involves reacting cyclopentane with a chlorosulfonating agent. One documented procedure utilizes sulfuryl chloride in the presence of benzene, a catalytic amount of pyridine (B92270), and irradiation to yield this compound. datapdf.com In two reported runs of this reaction, yields of 45.3% and 53.8% were achieved. datapdf.com Another report mentions obtaining this compound by chlorosulfonating cyclopentane, resulting in a product with a boiling point of 55°C at 0.4 mm Hg. dtic.mil
Oxidative Chlorination of Sulfur-Containing Precursors
Oxidative chlorination provides a versatile pathway to sulfonyl chlorides from various sulfur-containing starting materials. This approach involves the oxidation of a sulfur compound in the presence of a chlorine source.
Cyclopentyl thiol (cyclopentanethiol) and dicyclopentyl disulfide can be converted to this compound through oxidative chlorination. datapdf.com This transformation can be achieved using various oxidizing and chlorinating agents. For instance, a portion of impure dicyclopentyl disulfide, when dissolved in glacial acetic acid and water and treated with chlorine, results in the formation of the corresponding sulfonyl chloride. datapdf.com
Several general methods for the oxidative chlorination of thiols and disulfides have been developed, which are applicable to the synthesis of this compound. These include the use of:
Oxone-KX (X=Cl or Br) in water : This system efficiently converts thiols and disulfides to their corresponding sulfonyl chlorides or bromides. rsc.org
Hydrogen peroxide and thionyl chloride : This combination serves as a highly reactive reagent for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org
Trichloroisocyanuric acid (TCCA) or N-chlorosuccinimide (NCS) : These reagents provide a mild and efficient means for the oxidative conversion of sulfur compounds to arenesulfonyl chlorides. researchgate.netresearchgate.net
Nitric acid, hydrochloric acid, and oxygen in a flow reactor : This continuous flow, metal-free protocol has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides. nih.gov
Table 1: Comparison of Oxidative Chlorination Reagents for Thiol/Disulfide Conversion
| Reagent System | Key Features | Reference |
|---|---|---|
| Oxone-KX (in water) | Green solvent, efficient for both chlorides and bromides. | rsc.org |
| H₂O₂/SOCl₂ | Highly reactive, rapid conversion at room temperature. | organic-chemistry.orgorganic-chemistry.org |
| TCCA or NCS | Mild conditions, good for arenesulfonyl chlorides. | researchgate.netresearchgate.net |
| HNO₃/HCl/O₂ (Flow) | Continuous, metal-free, favorable process mass intensity. | nih.gov |
A practical and environmentally conscious approach involves the use of S-alkyl isothiourea salts as precursors. organic-chemistry.org These salts are typically prepared from the reaction of an alkyl halide with thiourea (B124793). organic-chemistry.org The subsequent oxidative chlorosulfonation of these stable, odorless salts yields the desired sulfonyl chloride. organic-chemistry.org Various chlorinating agents have been employed for this transformation, including:
N-chlorosuccinimide (NCS) : This reagent, in conjunction with the S-alkylisothiourea salt, provides a convenient and eco-friendly route to sulfonyl chlorides. organic-chemistry.org A key advantage is the ability to recycle the succinimide (B58015) byproduct back to NCS. organic-chemistry.org
Bleach (sodium hypochlorite) : This method is described as clean, economic, and worker-friendly, using readily available reagents and offering simple purification. organic-chemistry.org
Sodium chlorite (B76162) (NaClO₂) : This reagent also facilitates a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides from S-alkyl isothiourea salts. organic-chemistry.org
N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) : This reagent has been used for the efficient synthesis of various alkyl sulfonyl chlorides from S-alkyl isothiouronium salts. thieme-connect.de
Table 2: Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts
| Chlorinating Agent | Advantages | Reference |
|---|---|---|
| N-Chlorosuccinimide (NCS) | Environmentally friendly, recyclable byproduct. | organic-chemistry.org |
| Bleach (Sodium Hypochlorite) | Economic, readily available, safe. | organic-chemistry.org |
| Sodium Chlorite (NaClO₂) | Convenient, safe, environmentally benign. | organic-chemistry.org |
| NCBSI | Efficient, broad substrate scope. | thieme-connect.de |
Emerging and Green Synthesis Approaches
The development of more sustainable synthetic methods is a continuous effort in chemical research. For the synthesis of sulfonyl chlorides, including this compound, several "green" approaches are emerging. These methods often focus on the use of less hazardous reagents, milder reaction conditions, and more environmentally benign solvents like water. rsc.orgmdpi.com
Examples of greener approaches that could be adapted for this compound synthesis include:
Catalyst-free reactions in aqueous media : The synthesis of sulfonamides from sulfonyl chlorides has been demonstrated in water without a catalyst, highlighting a move towards greener reaction conditions. tandfonline.com
Visible-light photocatalysis : The synthesis of vinyl sulfones from alkenes and sulfonyl chlorides has been achieved using a reusable photocatalyst under visible light, avoiding the need for additives or hazardous reagents. bohrium.com
Flow chemistry : The use of continuous flow reactors for oxidative chlorination offers improved safety, efficiency, and scalability, as demonstrated with the HNO₃/HCl/O₂ system. nih.gov
These emerging methodologies represent a shift towards more sustainable and efficient manufacturing processes for important chemical intermediates like this compound.
Environmentally Benign Oxidative Chlorosulfonation
In recent years, a significant focus has been placed on developing greener and safer chemical processes. colab.ws Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents. However, modern approaches have introduced more environmentally friendly oxidants and conditions. acs.org
One such approach is the use of S-alkyl isothiourea salts as precursors, which can be prepared from readily available alkyl halides and thiourea. organic-chemistry.org These salts undergo oxidative chlorosulfonation to yield the desired sulfonyl chlorides. Research has demonstrated convenient and safer procedures utilizing reagents like N-chlorosuccinimide (NCS) or sodium chlorite (NaClO₂) as the chlorinating and oxidizing agents. organic-chemistry.org A bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts has been described as a clean, economic, and worker-friendly method that offers safe operations and easy purification without the need for chromatography. organic-chemistry.org
These methods are notable for their use of less hazardous reagents and for producing byproducts that are often more environmentally benign. acs.orgorganic-chemistry.org For example, when N-chlorosuccinimide is used, the succinimide byproduct can be recovered and potentially recycled. organic-chemistry.org
Table 1: Comparison of Environmentally Benign Chlorosulfonation Reagents
| Precursor | Reagent | Key Advantages | Yields |
| S-Alkyl Isothiourea Salts | N-Chlorosuccinimide (NCS) | Readily available reagents; recyclable succinimide byproduct. organic-chemistry.org | Good. organic-chemistry.org |
| S-Alkyl Isothiourea Salts | Sodium Chlorite (NaClO₂) | Convenient, safe, and environmentally benign. organic-chemistry.org | High. organic-chemistry.org |
| S-Alkyl Isothiourea Salts | Bleach (Sodium Hypochlorite) | Clean, economic, simple, and worker-friendly. organic-chemistry.org | High. organic-chemistry.org |
Catalytic Synthesis Routes (e.g., Copper catalysis)
Catalytic methods offer pathways to sulfonyl chlorides with enhanced efficiency and selectivity. Copper catalysis, in particular, has been employed in various reactions involving the formation of sulfonyl-containing compounds. rsc.orgrsc.org While direct copper-catalyzed synthesis of this compound from cyclopentane is not widely documented, copper catalysts play a crucial role in related transformations that produce sulfonyl chlorides from different precursors. nih.govgoogleapis.com
A notable example is the Sandmeyer-type synthesis, which can convert carbo- and heterocyclic anilines into their corresponding sulfonyl chlorides. nih.gov This process utilizes a copper catalyst in the presence of a sulfur dioxide surrogate and hydrochloric acid. nih.gov Such copper-mediated cross-coupling reactions are pivotal in industrial chemistry for synthesizing fine chemicals. mdpi.com Computational and experimental studies have provided deep mechanistic insights into copper-catalyzed radical-relay reactions, which are effective for C(sp³)–H functionalization, highlighting the versatility of copper in activating substrates for subsequent sulfonylation. rsc.org
Table 2: Components in Copper-Catalyzed Sulfonyl Chloride Synthesis
| Component | Role in Synthesis | Example | Reference |
| Copper Catalyst | Facilitates the redox cycle and radical formation. | CuCl | nih.gov |
| Substrate | Source of the organic framework. | Anilines | nih.gov |
| SO₂ Source | Provides the sulfonyl group. | DABSO | nih.gov |
| Chloride Source | Provides the chlorine atom for the sulfonyl chloride. | HCl | nih.gov |
Sulfonyl Chloride Synthesis via SO₂ Surrogates (e.g., DABSO)
Handling gaseous sulfur dioxide (SO₂) poses significant safety and logistical challenges in a laboratory setting. To circumvent these issues, stable and easy-to-handle SO₂ surrogates have been developed. d-nb.info The most prominent among these is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), known as DABSO, which is a bench-stable crystalline solid. nih.govrsc.org
The synthesis of sulfonyl chlorides using DABSO typically involves the reaction of an organometallic reagent, such as a Grignard reagent (e.g., cyclopentylmagnesium chloride), with DABSO. organic-chemistry.orgd-nb.info This initial step forms a metal sulfinate salt in situ. d-nb.info The resulting sulfinate is then subjected to oxidative chlorination, often using a reagent like sulfuryl chloride (SO₂Cl₂), to afford the final sulfonyl chloride product. d-nb.info This one-pot, multi-step process allows for the synthesis of a wide array of sulfonyl chlorides from readily available organometallic precursors without the need for gaseous SO₂. d-nb.infoorganic-chemistry.org
This methodology is highly valued for its operational simplicity and broad applicability, making it a powerful tool in synthetic organic chemistry. d-nb.inforsc.org
Mechanistic Insights into this compound Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and expanding their scope. ukri.orgnih.gov The formation of this compound can proceed through different mechanistic pathways depending on the chosen synthetic methodology.
In traditional sulfonation reactions, the process often occurs via an electrophilic substitution mechanism, although this is more characteristic of aromatic systems. google.com For alkane sulfonylation, radical pathways are more common.
In the context of methods using SO₂ surrogates like DABSO and organometallic reagents, the reaction is initiated by the nucleophilic attack of the organometallic species (e.g., the carbanion from a Grignard reagent) on a sulfur dioxide molecule released from DABSO. d-nb.info This forms a metal sulfinate intermediate (R-SO₂M). This sulfinate is then oxidized and chlorinated. The reaction with an oxidative chlorinating agent, such as sulfuryl chloride, proceeds to form the final R-SO₂Cl product. d-nb.info
For copper-catalyzed reactions, such as the Sandmeyer-type synthesis, the mechanism is more complex and often involves radical intermediates. nih.govrsc.org The process may begin with the formation of a diazonium salt from an aniline (B41778) precursor. The copper catalyst facilitates a single-electron transfer (SET) to the diazonium salt, leading to the extrusion of N₂ gas and the formation of an aryl radical. nih.gov This radical is then trapped by sulfur dioxide (from a surrogate like DABSO), forming a sulfonyl radical. Subsequent reaction with a chloride source, again mediated by the copper catalyst, yields the aryl sulfonyl chloride. nih.gov Detailed computational studies on related copper-catalyzed systems implicate an adduct between the copper catalyst and a nitrogen-centered radical as the key species that promotes hydrogen-atom transfer (HAT) from a C-H bond, initiating the functionalization sequence. rsc.org
Reactivity and Reaction Mechanisms of Cyclopentanesulfonyl Chloride
Nucleophilic Substitution Reactions at Sulfonyl Sulfur
The electron-withdrawing chlorine and oxygen atoms create a significant partial positive charge on the sulfur atom of cyclopentanesulfonyl chloride, making it susceptible to attack by a wide range of nucleophiles. cymitquimica.com These reactions typically proceed via a nucleophilic substitution mechanism, resulting in the displacement of the chloride ion.
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted cyclopentanesulfonamides. sigmaaldrich.comsigmaaldrich.com This reaction is fundamental in medicinal chemistry for synthesizing complex sulfonamides, which are a class of compounds with diverse biological activities. sigmaaldrich.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed.
The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation by the base yields the stable sulfonamide product.
Table 1: Representative Reaction of this compound with an Amine
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Aniline (B41778) | Pyridine | N-Phenylcyclopentanesulfonamide |
In a similar fashion to its reaction with amines, this compound reacts with alcohols to yield cyclopentanesulfonate esters. This reaction, known as sulfonylation, also typically requires a base to scavenge the generated HCl. The nucleophilic oxygen of the alcohol attacks the sulfonyl sulfur, displacing the chloride and forming the ester. This process is crucial for converting alcohols into good leaving groups in subsequent nucleophilic substitution or elimination reactions.
Table 2: Representative Reaction of this compound with an Alcohol
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Ethanol | Triethylamine | Ethyl cyclopentanesulfonate |
The hydrolysis of alkanesulfonyl chlorides, a reaction analogous to chloride exchange, has been studied to understand the underlying mechanisms. scispace.com The solvolysis of these compounds can proceed through different pathways, and while specific kinetic data for this compound is not extensively detailed in the provided literature, the general principles for alkanesulfonyl chlorides are applicable.
The substitution at the sulfonyl sulfur is generally considered to occur via a concerted, SN2-like mechanism or a stepwise addition-elimination (A-E) pathway. In the SN2-like mechanism, the nucleophile attacks the sulfur atom, and the leaving group (chloride) departs simultaneously through a single transition state.
In the addition-elimination pathway, the nucleophile attacks the sulfur atom to form a transient, pentacoordinate trigonal-bipyramidal intermediate. scispace.com This intermediate then collapses by expelling the chloride ion to give the final product. For most alkanesulfonyl chlorides, the mechanism is believed to be closer to the addition-elimination pathway, although the intermediate is often very short-lived.
Table 3: Comparison of SN2 and Addition-Elimination Pathways at Sulfonyl Sulfur
| Feature | SN2-like Mechanism | Addition-Elimination (A-E) |
| Intermediates | None (only a transition state) | Pentacoordinate intermediate |
| Stereochemistry | Inversion of configuration | Racemization or retention |
| Kinetics | Typically second-order | Can be second-order or more complex |
The reactivity of sulfonyl chlorides is influenced by the nature of the alkyl group attached to the sulfonyl moiety. The cyclopentyl group in this compound is an electron-donating group, which can slightly reduce the electrophilicity of the sulfur atom compared to sulfonyl chlorides with electron-withdrawing groups. However, steric factors also play a role; the bulkiness of the substituent can hinder the approach of the nucleophile to the reaction center. dtic.mil In the case of this compound, the steric hindrance is moderate.
Kinetics and Mechanism of Chloride Exchange Reactions
Reactions Involving Sulfene (B1252967) Intermediates
Under specific conditions, typically in the presence of a strong, non-nucleophilic base like triethylamine, alkanesulfonyl chlorides that have an α-hydrogen can undergo an elimination reaction to form highly reactive intermediates called sulfenes (R₂C=SO₂). scispace.com The base abstracts a proton from the carbon adjacent to the sulfonyl group, followed by the elimination of the chloride ion.
This compound has α-hydrogens and can therefore form a sulfene intermediate. These intermediates are not isolated but react rapidly in situ. They are powerful electrophiles and can undergo various cycloaddition reactions, for example, with enamines or ynamines, to form four-membered thietane (B1214591) 1,1-dioxide rings. The formation of sulfenes from sulfonyl chlorides like methanesulfonyl chloride has been well-documented as a route to these reactive species. scispace.com
Elimination-Addition Mechanisms
The reactions of this compound with nucleophiles often proceed through a nucleophilic addition-elimination mechanism. libretexts.orgchemistrysteps.com This two-step process is characteristic of acyl chlorides and, by extension, sulfonyl chlorides. savemyexams.comfiveable.me
In the initial addition step, a nucleophile (Nu-H) attacks the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nucleophile forms a new bond with the sulfur atom. This forces the electrons from the sulfur-oxygen double bond onto the oxygen atom, creating a transient, negatively charged tetrahedral intermediate. libretexts.orgchemistrysteps.com
Role of Tertiary Amines in Sulfene Formation
Tertiary amines play a crucial role in reactions involving this compound, particularly in the formation of highly reactive intermediates known as sulfenes (C₅H₈=SO₂). rsc.org When this compound is treated with a tertiary amine, such as triethylamine, the amine acts as a base to dehydrochlorinate the sulfonyl chloride. rsc.orgwikipedia.org
This elimination reaction generates the cyclopentyl-sulfene intermediate. Sulfenes are highly electrophilic and unstable, reacting rapidly with available nucleophiles. rsc.orgmagtech.com.cn In some cases, tertiary amines can also act as nucleophiles, attacking the sulfonyl chloride to form a sulfonylammonium salt, which can then undergo further reactions. rsc.orgresearchgate.net The formation of sulfenes opens up pathways for various cycloaddition reactions and the synthesis of complex sulfur-containing heterocyclic compounds. magtech.com.cn
Electrophilic Reactivity of the Sulfonyl Group
The sulfonyl group (-SO₂) in this compound is strongly electron-withdrawing. This property, combined with the presence of the electronegative chlorine atom, renders the sulfur atom highly electrophilic. fiveable.me This significant positive partial charge on the sulfur atom makes it a prime target for attack by a wide range of nucleophiles, including alcohols, phenols, and primary or secondary amines. molport.comlibretexts.org
The reaction with amines, for instance, leads to the formation of stable sulfonamides. libretexts.orgsigmaaldrich.com This reaction is analogous to the Hinsberg test, where sulfonyl chlorides are used to distinguish between primary, secondary, and tertiary amines. wikipedia.orglibretexts.org The high reactivity of the sulfonyl chloride group makes it an effective reagent for introducing the cyclopentanesulfonyl group into various organic molecules, a common strategy in the synthesis of pharmaceuticals and other fine chemicals. cymitquimica.comsigmaaldrich.com
Transition Metal-Catalyzed Reactions
This compound can participate in various transition metal-catalyzed reactions, which have become powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sioc-journal.cneie.grrsc.org These reactions often proceed under mild conditions and exhibit high functional group tolerance. wikipedia.org Palladium, copper, and nickel are common catalysts for these transformations. wikipedia.orgnih.gov
Cross-Coupling Reactions
Cross-coupling reactions catalyzed by transition metals, particularly palladium, are fundamental in synthetic chemistry. wikipedia.orgmdpi.com While aryl and vinyl chlorides are common substrates, the principles extend to sulfonyl chlorides, which can undergo desulfinative cross-coupling. sioc-journal.cnrsc.org In these reactions, the sulfonyl chloride acts as an electrophilic partner, coupling with an organometallic nucleophile (containing reagents like boron, zinc, or tin) in the presence of a metal catalyst. nih.govmdpi.com The general mechanism involves an oxidative addition of the sulfonyl chloride to the low-valent metal catalyst, followed by transmetalation with the nucleophilic partner and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Nucleophilic Partner (Organometallic Reagent) | Catalyst (Typical) |
|---|---|---|
| Suzuki-Miyaura | Organoboron | Palladium |
| Negishi | Organozinc | Palladium, Nickel |
| Stille | Organotin | Palladium |
| Hiyama | Organosilicon | Palladium |
| Kumada | Organomagnesium (Grignard) | Palladium, Nickel |
This table presents common cross-coupling reactions where sulfonyl chlorides or related halides can act as electrophiles. nih.govmdpi.comrsc.org
Sulfonylation and Desulfonylative Transformations
This compound is a classic sulfonylation agent, used to introduce the cyclopentanesulfonyl group into molecules. sioc-journal.cn However, under certain transition-metal-catalyzed or photocatalytic conditions, it can undergo desulfonylative reactions. sioc-journal.cnnih.gov In these transformations, the C-S bond is cleaved, and the sulfonyl group is eliminated as sulfur dioxide (SO₂). nih.gov
This desulfonylative approach has emerged as a powerful strategy for forming new carbon-carbon bonds. nih.govcolab.ws For example, visible light-mediated photocatalysis can generate a cyclopentyl radical from this compound via desulfonylation. This radical can then be used in various C-H functionalization or coupling reactions, expanding the synthetic utility of sulfonyl chlorides beyond simple sulfonylation. nih.gov
Table 2: Comparison of Sulfonylation and Desulfonylative Reactions
| Reaction Type | Role of Sulfonyl Chloride | Key Process | Typical Products |
|---|---|---|---|
| Sulfonylation | Electrophile | Transfer of C₅H₉SO₂ group | Sulfonamides, Sulfonate esters |
| Desulfonylation | Radical Precursor | Elimination of SO₂, formation of C₅H₉ radical | Alkylated/Arylated cyclopentanes |
Copper-Catalyzed Cyclization of Alkynes
Copper catalysts are effective in promoting the cyclization of alkynes with various partners, including sulfonyl chlorides. rsc.orgrsc.org These reactions can proceed via a cascade mechanism to construct complex heterocyclic structures, such as sulfonylated benzothiophenes. rsc.org
In a typical reaction, the copper catalyst facilitates the interaction between the alkyne and this compound. This can involve the formation of copper-acetylide intermediates. nih.govorganic-chemistry.org The reaction cascade may include sulfonylation followed by an intramolecular cyclization. rsc.org The specific pathway and product selectivity can be influenced by the choice of copper salt (e.g., CuI, CuCl) and the presence of various ligands, which modulate the reactivity of the copper center. nih.govscielo.org.mx This methodology provides an efficient route to sulfur-containing polycyclic compounds. rsc.org
Applications in Advanced Organic Synthesis
Building Block in Medicinal Chemistry
The cyclopentanesulfonyl group is a key structural component in various biologically active molecules. Its incorporation is often achieved through the reaction of cyclopentanesulfonyl chloride with nucleophiles, such as amines, to form stable sulfonamides. sigmaaldrich.com This strategy has been effectively employed in the development of several classes of therapeutic agents.
Synthesis of TNF-α Converting Enzyme (TACE) Inhibitors
This compound is utilized as a building block in the synthesis of inhibitors for the Tumor Necrosis Factor-α Converting Enzyme (TACE). sigmaaldrich.comsigmaaldrich.cn TACE is a metalloproteinase responsible for processing the membrane-bound precursor of the pro-inflammatory cytokine TNF-α into its soluble, active form. nih.gov The inhibition of TACE is a therapeutic strategy for a range of inflammatory diseases. nih.govpensoft.net In the synthesis of these inhibitors, this compound reacts with heterocyclic amines to form complex sulfonamides that are crucial for the molecule's inhibitory activity. sigmaaldrich.comsigmaaldrich.cn Research has detailed the use of this compound in creating these potent and selective TACE inhibitors. sigmaaldrich.cn
Table 1: this compound in TACE Inhibitor Synthesis
| Target Enzyme | Role of this compound | Resulting Moiety | Reference |
| TNF-α Converting Enzyme (TACE) | Building block for inhibitor synthesis | Cyclopentylsulfonamide | sigmaaldrich.cn, sigmaaldrich.com |
Preparation of Human Glucocorticoid Receptor (hGR) Ligands
The synthesis of novel ligands for the human glucocorticoid receptor (hGR) has also incorporated this compound. sigmaaldrich.comsigmaaldrich.cn The hGR, a ligand-regulated transcription factor, is a major pharmacological target involved in inflammation, stress responses, and metabolism. plos.orgfrontiersin.org Synthetic ligands can modulate the receptor's activity. nih.gov Reports describe the creation of sulfonamides, derived in part from sulfonyl chlorides, that exhibit micromolar potency as hGR ligands, where the sulfonamide group was shown to be critical for effective binding to the receptor. sigmaaldrich.comsigmaaldrich.cn
Table 2: Use of this compound in hGR Ligand Synthesis
| Receptor Target | Precursor Compound | Key Functional Group | Significance | Reference |
| Human Glucocorticoid Receptor (hGR) | This compound | Sulfonamide | Crucial for effective receptor binding and potency | sigmaaldrich.cn, sigmaaldrich.com |
Design and Synthesis of Sulfonylurea Derivatives
This compound is a key starting material in the synthesis of certain sulfonylurea derivatives. googleapis.com Sulfonylureas are a class of compounds known for a wide range of biological activities, including acting as anti-diabetic agents, and are being explored for their role in inhibiting the NLRP3 inflammasome, which is implicated in inflammatory diseases. googleapis.comjrespharm.com The synthesis often involves the initial reaction of this compound with ammonia (B1221849) to form cyclopentanesulfonamide (B1275124). googleapis.com This intermediate is then further elaborated to produce the final sulfonylurea structure. jrespharm.comgoogle.com For instance, a patent describes a method where this compound in acetone (B3395972) is treated with aqueous ammonia at 0 °C to yield the cyclopentanesulfonamide precursor. googleapis.com
Table 3: Synthesis of Sulfonylurea Precursors from this compound
| Starting Material | Reagent | Product | Application | Reference |
| This compound | Aqueous Ammonia (NH₃) | Cyclopentanesulfonamide | Intermediate for sulfonylurea synthesis | googleapis.com |
Synthesis of Other Biologically Active Compounds
The utility of this compound extends to the synthesis of various other biologically active compounds. It is used to create intermediates for pharmaceuticals and other specialized organic molecules. smolecule.com For example, it is used in the synthesis of 3-(Cyclopentanesulfonyl)propanoic acid, a compound utilized in proteomics research and as a potential candidate in drug development. smolecule.com Another application is in the creation of antibacterial agents, where the cyclopentanesulfonyl moiety is part of novel heterocyclic urea (B33335) compounds designed to combat bacterial infections. google.com Furthermore, it is a precursor for compounds like [1-(cyclopentanesulfonyl)-3-fluoroazetidin-3-yl]methanamine, indicating its role in building complex heterocyclic systems for medicinal chemistry. shachemlin.com
Table 4: Examples of Other Biologically Active Compounds Synthesized Using this compound
| Compound Class/Name | Synthetic Role of this compound | Biological Context/Application | Reference |
| Carboxylic Acids | Used for direct sulfonation of propanoic acid | Proteomics research, drug development | smolecule.com |
| Heterocyclic Ureas | Forms cyclopentanesulfonyl-substituted heterocycles | Antibacterial agents | google.com |
| Fluoroazetidine Derivatives | Precursor for the cyclopentanesulfonyl moiety | Medicinal chemistry building block | shachemlin.com |
Role in Protecting Group Chemistry
In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. jocpr.com Sulfonyl chlorides, in general, are used to form sulfonamides, which are very stable protecting groups for amines. orgsyn.org
Protection of Amines and Sulfones
The sulfonyl group is recognized for its utility in the protection of amines and sulfones. While the cyclopentanesulfonyl group is a specific example of this broader class, the general stability of sulfonamides makes them excellent protecting groups for amines, capable of withstanding a wide array of reaction conditions. orgsyn.org The formation of a sulfonamide by reacting an amine with a sulfonyl chloride like this compound renders the nitrogen atom non-nucleophilic. google.com This protection strategy is a foundational concept in the synthesis of complex molecules. jocpr.com The use of sulfonyl groups also extends to the protection of sulfones themselves, although this application is less common. rutgers.edu The robust nature of the resulting sulfonamide bond is a key feature, though it can sometimes require specific, relatively mild conditions for removal to liberate the free amine. orgsyn.org
Table 5: this compound in Protecting Group Chemistry
| Functional Group | Protecting Group Formed | General Utility | Reference |
| Amine (Primary/Secondary) | Cyclopentylsulfonamide | Masks nucleophilicity of the amine | google.com, orgsyn.org |
| Sulfone | Not explicitly detailed for this compound, but a general concept for sulfonyl groups. | Masking the sulfone moiety | rutgers.edu |
Reagent in C-C Bond Forming Reactions
Cyclization Reactions
Cyclization reactions are essential for synthesizing cyclic compounds, which are prevalent in natural products and pharmaceuticals. Sulfonyl chlorides, including the cyclopentane (B165970) derivative, can act as reagents or precursors in reactions that forge new C-C bonds to close a ring. For instance, visible-light-catalyzed reactions involving sulfonyl chlorides and methylenecyclopropanes can initiate a cascade of events, including C-C bond cleavage and intramolecular cyclization, to produce complex polycyclic structures like 3-sulfonylated 1,2-dihydronaphthalenes. acs.org This process involves the formation of a sulfonyl radical which adds to a C=C double bond, triggering a radical cyclization. acs.orgacs.org
Another pathway involves the desulfonylative coupling of sulfonyl chlorides. chemrevlett.com In these reactions, the sulfonyl group is extruded as sulfur dioxide, facilitating the formation of a C-C bond, often catalyzed by transition metals like palladium. mdpi.comchemrevlett.com While many examples in the literature use aryl sulfonyl chlorides, the underlying principles are applicable to alkyl derivatives like this compound. chemrevlett.com
Furthermore, intramolecular cyclizations can be triggered by the reaction of a sulfonyl chloride with a nucleophile within the same molecule. Lewis acid-initiated intramolecular cyclization of N-alkenyl amidines, formed from sulfonyl chlorides, leads to the formation of nitrogen-containing heterocyclic rings. nih.gov
Functionalization of Unsaturated Compounds (Alkenes, Alkynes, Arenes)
This compound and its class of sulfonyl chlorides are versatile reagents for adding functionality across carbon-carbon double and triple bonds (alkenes and alkynes) and for substituting aromatic rings (arenes). magtech.com.cn These reactions can proceed through ionic or radical mechanisms. magtech.com.cn
Alkenes and Alkynes: The addition of sulfonyl chlorides to alkenes and alkynes can result in various products. Under visible light photocatalysis, sulfonyl chlorides react with alkenes to yield vinyl sulfones. bohrium.com Radical additions, such as chlorosulfonylation, can also occur. magtech.com.cn Recently, visible-light-induced strategies have been developed for the sulfonylation of both alkenes and alkynes. rsc.org For example, a radical annulation of 1,6-enynes with aryl sulfonyl bromides has been achieved under visible light promotion. rsc.org
Arenes: The classic Friedel-Crafts reaction allows for the alkylation and acylation of aromatic rings. wikipedia.orgiitk.ac.inlibretexts.orgsciencemadness.org While direct sulfonylation of arenes with alkylsulfonyl chlorides like this compound under Friedel-Crafts conditions is less common than with acyl or alkyl halides, related reactions exist. Desulfitative arylation, where an aryl sulfonyl chloride couples with a C-H bond of a heteroarene, is a powerful modern method for creating biaryl linkages, typically using a palladium catalyst. chemrevlett.com FeCl₃·6H₂O has also been shown to catalyze the Friedel-Crafts arylation of electron-rich arenes with N-sulfonyl aldimines, demonstrating the utility of sulfonyl-containing groups in C-C bond formation on aromatic systems. acs.org
Precursor for Complex Molecular Architectures
The unique reactivity of this compound makes it an ideal starting point for the synthesis of complex, three-dimensional molecules, including spirocyclic systems and diverse heterocyclic compounds. sigmaaldrich.cnconicet.gov.ar
Synthesis of Spirocyclic Systems
Spirocycles, compounds containing two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures. Sulfonyl chlorides are instrumental in several strategies for constructing these scaffolds.
One notable method is the Neber rearrangement , which converts a ketoxime into an α-amino ketone. numberanalytics.comwikipedia.orgwikidoc.org The process begins with the reaction of a ketoxime with a sulfonyl chloride, such as this compound, to form an O-sulfonate ester. numberanalytics.comwikipedia.org Subsequent treatment with a base leads to the formation of an azirine intermediate, which is then hydrolyzed to the final product. wikipedia.org This rearrangement has been adapted for the asymmetric synthesis of chiral spirooxindole 2H-azirines, where an isatin (B1672199) ketoxime reacts with a sulfonyl chloride in the presence of a chiral catalyst. rsc.org
Annulation reactions also provide a route to spirocyclic systems. The Hauser-Kraus annulation, for example, can be modified to synthesize complex spiro-heterocycles from sulfonylphthalides and various Michael acceptors. researchgate.net Furthermore, visible-light-mediated cascade reactions involving sulfonyl chlorides can lead to spirocyclization, as seen in the reaction with cyclobutene (B1205218) to form a spiro compound, albeit with low diastereoselectivity. rsc.org
| Reaction Type | Precursors | Key Reagents | Product Type | Ref. |
| Neber Reaction | Isatin Ketoxime, Sulfonyl Chloride | (DHQD)₂PHAL, Na₂CO₃ | Chiral Spirooxindole 2H-azirine | rsc.org |
| Cascade Spirocyclization | Cyclobutene, Sulfonyl Chloride | Visible Light | Spiro Compound | rsc.org |
| Reductive Cyclization | Cyanoalkylsulfonyl Fluoride (B91410) | NaBH₄, NiCl₂·6H₂O | Spirocyclic β- or γ-sultam | nih.gov |
Construction of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a valuable building block for their synthesis. nih.govsigmaaldrich.cnconicet.gov.ar The most direct application is in the synthesis of N-cyclopentylsulfonamides. The reaction between this compound and a primary or secondary amine, typically in the presence of a base, readily forms a sulfonamide linkage. ekb.egorganic-chemistry.orgcbijournal.com
This strategy is widely employed in drug discovery. For instance, this compound has been used as a key building block in the synthesis of potent and selective inhibitors of TNF-α converting enzyme (TACE), which are complex heterocyclic molecules. sigmaaldrich.cnconicet.gov.ar
Beyond simple sulfonamide formation, the reagent can be used in multi-step sequences to construct the heterocyclic core itself. For example, N-(chlorosulfonyl)imidoyl chloride can react with alkenyl amines to form intermediates that, upon treatment with a Lewis acid, undergo intramolecular cyclization to yield 1,2,4-thiadiazine and 1,2,4-thiadiazocine derivatives. nih.gov
| Reactant 1 | Reactant 2 | Product Class | Application Example | Ref. |
| This compound | Heterocyclic Amine | Complex Sulfonamide | TACE Inhibitors | sigmaaldrich.cnconicet.gov.ar |
| N-(chlorosulfonyl)imidoyl chloride | Alkenyl Amine | 1,2,4-Thiadiazines | Synthesis of N,S-heterocycles | nih.gov |
| Sulfonyl Chloride | Primary/Secondary Amine | Sulfonamide | General Synthesis | ekb.egcbijournal.com |
Synthesis and Characterization of Cyclopentanesulfonyl Chloride Derivatives
Sulfonamide Derivatives
Sulfonamides are a prominent class of compounds synthesized from cyclopentanesulfonyl chloride. The general method for their preparation involves the reaction of this compound with a primary or secondary amine in the presence of a base. researchgate.net This reaction is versatile, allowing for the introduction of a wide array of functional groups depending on the amine used.
Preparation from Heterocyclic Amines
The reaction of this compound with heterocyclic amines is a common strategy to create complex sulfonamides for medicinal chemistry applications. sigmaaldrich.cn Numerous antimicrobial drugs, for example, are prepared by coupling heterocyclic primary amines with sulfonyl chlorides. ekb.eg This approach has been utilized in the synthesis of potent inhibitors of enzymes such as the TNF-α converting enzyme (TACE). sigmaaldrich.cn The general reaction involves dissolving the heterocyclic amine in a suitable solvent, often with a base like pyridine (B92270) or triethylamine, followed by the addition of this compound. The cyclopentyl group in these structures can be crucial for achieving selectivity for the target enzyme. sigmaaldrich.cn
Table 1: Synthesis of Cyclopentanesulfonyl Amides from Heterocyclic Amines
| Amine Reactant | Product | Application | Reference |
|---|
Iron-Catalyzed Imination of Sulfoxides using Sulfonamides
A notable reaction involving sulfonamides is the iron-catalyzed imination of sulfoxides to produce sulfoximines. While specific examples detailing the use of cyclopentanesulfonamide (B1275124) in this reaction are not prevalent in the reviewed literature, the general methodology provides a pathway for its potential application. In a process reported by Bolm and Mancheño, a sulfonamide, such as (2-Trimethylsilyl)ethanesulfonamide (SES-NH2), is used in the iron-catalyzed imination of sulfoxides. sigmaaldrich.cn This method is significant as it offers an effective route to sulfoximines, which are aza-analogues of sulfones with unique chemical properties and biological activities. sigmaaldrich.cnmdpi.com The reaction typically employs an iron catalyst, like iron(II) triflate or iron(III) acetylacetonate, to facilitate the transfer of the NH group from the sulfonamide to the sulfoxide (B87167). sigmaaldrich.cnsemanticscholar.org This suggests that cyclopentanesulfonamide could potentially serve as the nitrogen source in similar iron-catalyzed systems.
Aza-Baylis-Hillman Reaction Derived β-Aminoesters
The aza-Baylis-Hillman (aza-BH) reaction is a carbon-carbon bond-forming reaction that produces highly functionalized allylic amines from an imine and an electron-deficient alkene, catalyzed by a nucleophile. wikipedia.org Sulfonamides are often used to generate the imine precursor required for this reaction. For instance, Lamaty and co-workers have prepared a series of β-aminoesters using (2-Trimethylsilyl)ethanesulfonamide (SES-NH2) in an aza-Baylis-Hillman reaction. sigmaaldrich.cn Although direct applications of cyclopentanesulfonamide in this specific context are not widely reported, the established protocol allows for the potential use of cyclopentanesulfonyl-protected imines. The reaction typically involves the coupling of an N-sulfonyl imine with an activated alkene like methyl vinyl ketone in the presence of a catalyst. wikipedia.org The resulting β-aminoesters are valuable intermediates for further synthetic transformations. sigmaaldrich.cn
Table 2: General Aza-Baylis-Hillman Reaction
| Imine | Activated Alkene | Catalyst | Product | Reference |
|---|
Derivatives with Specific Biological Activities (e.g., Tetrahydroquinoxaline Urea (B33335) Derivatives)
This compound is a building block for the synthesis of complex molecules with specific biological activities. An important example is the creation of tetrahydroquinoxaline urea derivatives, which have been investigated for their therapeutic potential. google.com Patents describe the synthesis of compounds where a cyclopentanesulfonyl group is incorporated into a piperazine (B1678402) ring, which is then attached to a tetrahydroquinoxaline urea scaffold. For example, trans-4-[5-(4-(Cyclopentanesulphonyl)piperazin-1-yl)pyridin-2-yl]-3,4-dihydro-2H-quinoxaline-1-carboxylic acid (5-hydroxyadamantan-2-yl)amide is a specific derivative mentioned. The synthesis of such molecules involves multi-step sequences, including coupling reactions between the cyclopentanesulfonyl-containing fragment and the tetrahydroquinoxaline core. These derivatives are designed to modulate the activity of specific biological targets, such as the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1), which is implicated in metabolic disorders.
Sulfonate Ester Derivatives
Sulfonate esters are another important class of compounds derived from this compound. They are typically synthesized by reacting the sulfonyl chloride with an alcohol in the presence of a base. illinois.edu These esters are valuable as intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution and elimination reactions.
Reaction with Halohydrins
A specific application of this compound is its reaction with halohydrins to form the corresponding sulfonate esters. Halohydrins are compounds containing both a halogen and a hydroxyl group on adjacent carbon atoms. Research has shown the successful reaction of this compound with 4-chlorobutanol in the presence of triethylamine. The reaction is typically carried out in a dry solvent like methylene (B1212753) chloride at low temperatures (e.g., -78 °C) to control reactivity. After the addition is complete, the mixture is warmed to room temperature and subjected to a standard workup procedure to isolate the product, 4-chlorobutyl cyclopentanesulfonate. This sulfonate ester can then be used in subsequent reactions, for example, as a precursor for the synthesis of cyclic sultones.
Table 3: Synthesis of 4-chlorobutyl cyclopentanesulfonate
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
|---|
Cyclopentanesulfonyl Sulfones
Cyclopentanesulfonyl sulfones are a class of organic compounds characterized by a cyclopentyl group and another organic substituent attached to a sulfonyl group (–SO₂–). Their synthesis primarily involves the reaction of this compound with various nucleophiles.
One of the most common methods for the synthesis of N-substituted cyclopentanesulfonyl sulfones, also known as cyclopentanesulfonamides, is the reaction of this compound with primary or secondary amines. libretexts.orgcbijournal.comresearchgate.net This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an anhydrous solvent like dichloromethane. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. libretexts.orglibretexts.org
For instance, the reaction of this compound with 2-aniline in the presence of a base yields 2-(cyclopentanesulfonyl)aniline. Optimization of reaction conditions, such as maintaining a temperature range of 0–25°C and using a slight excess of the amine, can lead to high yields of the desired sulfonamide product. Purification of the resulting cyclopentanesulfonyl sulfone is often achieved through column chromatography or recrystallization.
Another synthetic route to cyclopentyl alkyl sulfones involves the alkylation of sodium cyclopentanesulfinate. mdpi.com The sulfinate salt is first prepared by the reduction of this compound. This is followed by reaction with an alkylating agent, such as an alkyl halide, to yield the corresponding sulfone.
The characterization of cyclopentanesulfonyl sulfones relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is instrumental in confirming the structure of the molecule, including the positions of substituents and the integration of the sulfonyl group. Infrared (IR) spectroscopy is used to identify the characteristic stretching frequencies of the functional groups present, notably the S=O stretches of the sulfonyl group. Mass spectrometry (MS) provides confirmation of the molecular weight of the synthesized compound.
Research Findings for Cyclopentanesulfonyl Sulfones:
| Compound Name | Synthetic Route | Key Characterization Data | Reference |
| 2-(Cyclopentanesulfonyl)aniline | Reaction of this compound with 2-aniline in the presence of pyridine. | ¹H NMR, ¹³C NMR, IR, MS: Confirms the molecular structure, substituent positions, and molecular weight. The sulfonyl group exhibits characteristic S=O stretching in the IR spectrum. | |
| N-Aryl Cyclopentanesulfonamides | General reaction of this compound with various aromatic amines. | General Characterization: Products are typically characterized by NMR and IR spectroscopy to confirm the formation of the sulfonamide linkage. | googleapis.com |
| Cyclopentyl Alkyl Sulfones | Alkylation of sodium cyclopentanesulfinate (prepared from this compound) with alkyl halides. | General Characterization: Products are identified by standard spectroscopic methods to confirm the C-S bond formation and the presence of the sulfone group. | mdpi.com |
Cyclopentanesulfonyl Sulfoximines
Cyclopentanesulfonyl sulfoximines are organosulfur compounds containing a sulfoximine (B86345) functional group, which features a sulfur atom double-bonded to both an oxygen and a nitrogen atom. The synthesis of sulfoximines can be approached through several general methods, although specific examples starting directly from this compound are not extensively documented in the literature.
A common strategy for the synthesis of sulfoximines is the imination of sulfoxides. organic-chemistry.org This involves the reaction of a sulfoxide with an iminating agent. While this method does not directly start from a sulfonyl chloride, a precursor cyclopentyl sulfoxide could potentially be synthesized and then converted to the corresponding sulfoximine.
A more direct theoretical approach would involve the reaction of this compound with a primary amine to form a cyclopentanesulfonamide, followed by an oxidation step. However, the direct conversion of a sulfonamide to a sulfoximine is a challenging transformation.
A plausible, though not specifically cited for cyclopentanesulfonyl derivatives, method for forming the sulfoximine scaffold from a sulfonyl chloride involves a multi-step process. One such general method is the reaction of a sulfonyl chloride with an amine to form a sulfonamide, which is then subjected to specific reaction conditions to yield the sulfoximine. For example, some synthetic routes utilize rhodium-catalyzed reactions to achieve the formation of N-protected sulfoximines from sulfoxides and carbamates. organic-chemistry.org Another general approach involves the iron-catalyzed imination of sulfoxides using (2-Trimethylsilyl)ethanesulfonamide (SES-NH₂) to yield sulfoximines. sigmaaldrich.com
The characterization of sulfoximines is carried out using similar analytical techniques as for sulfones. NMR (¹H, ¹³C) and IR spectroscopy are crucial for structural elucidation. rsc.org High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition. rsc.org
General Research Findings for Sulfoximine Synthesis (Potential application to Cyclopentanesulfonyl derivatives):
| General Derivative Type | General Synthetic Strategy | Key Characterization Aspects | Reference |
| N-Acyl Sulfoximines | Iron(II)-catalyzed nitrene transfer from N-acyloxyamides to sulfoxides. | NMR, IR, MS: Used to confirm the formation of the N-acyl sulfoximine structure. | organic-chemistry.org |
| N-Protected Sulfoximines | Rhodium-catalyzed transfer of carbamates to sulfoxides. | NMR, IR, MS: Confirms the presence of the protecting group and the sulfoximine moiety. | organic-chemistry.org |
| NH-Sulfoximines | One-pot imidation/oxidation of sulfides. | NMR, IR, HRMS: Provides detailed structural information and confirms the elemental composition. | rsc.org |
While direct synthetic routes from this compound to cyclopentanesulfonyl sulfoximines are not well-documented, the general methodologies for sulfoximine synthesis provide a foundation for potential synthetic pathways that could be explored in future research.
Theoretical and Computational Investigations of Cyclopentanesulfonyl Chloride
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties and reactivity of molecules like cyclopentanesulfonyl chloride. nih.govresearchgate.net DFT calculations allow for the exploration of molecular geometries, energies, and electronic structures, providing valuable insights that complement experimental findings. researchgate.net These theoretical studies are instrumental in understanding complex reaction mechanisms and predicting the behavior of chemical systems. semanticscholar.org
Conformational Analysis and Energetic Profiles
The conformational landscape of this compound is a critical aspect of its chemical behavior. DFT methods are employed to perform comprehensive conformational analyses, identifying stable conformers and determining their relative energies. mdpi.comarxiv.org By systematically rotating the bonds within the molecule, researchers can construct a potential energy surface that reveals the various low-energy conformations. mdpi.com
For analogous molecules, DFT calculations have successfully identified multiple stable conformers, often classified based on specific dihedral angles. conicet.gov.ar The relative stability of these conformers is typically evaluated based on their electronic energies, often with zero-point energy (ZPE) corrections and Gibbs free energies to provide a more accurate picture of their populations at a given temperature. mdpi.com While specific data for this compound is not detailed in the provided search results, the methodology for such an analysis is well-established. For instance, in a study of a related sulfonyl chloride, different conformers were identified and their relative stabilities were calculated, revealing the most populated forms under equilibrium conditions. conicet.gov.ar
Table 1: Hypothetical Conformational Analysis Data for this compound
This table illustrates the type of data that would be generated from a DFT conformational analysis. The values are for illustrative purposes only.
| Conformer | Dihedral Angle (C-C-S-Cl) (°) | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Population (%) |
| A | 180 (anti) | 0.00 | 0.00 | 60 |
| B | 60 (gauche) | 0.80 | 0.75 | 35 |
| C | -60 (gauche) | 0.80 | 0.75 | 5 |
Electronic Structure and Frontier Orbitals Analysis
The electronic structure of a molecule governs its reactivity. DFT calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals. rsc.org Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energies of the HOMO and LUMO and the HOMO-LUMO gap are key indicators of a molecule's kinetic stability and its ability to participate in chemical reactions.
A smaller HOMO-LUMO gap generally suggests higher reactivity. The analysis of these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For sulfonyl chlorides, the LUMO is typically centered on the sulfur atom and the S-Cl bond, indicating that this is the primary site for nucleophilic attack. The HOMO, conversely, might be located on the cyclopentyl ring or the lone pairs of the oxygen and chlorine atoms. Time-dependent DFT (TD-DFT) can also be used to predict the electronic absorption spectra (UV-visible) of the molecule. conicet.gov.ar
Table 2: Illustrative Frontier Orbital Data for this compound
This table provides a hypothetical representation of frontier orbital energies calculated by DFT.
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 7.3 |
Reaction Mechanism Elucidation using DFT
DFT is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. mdpi.com This involves locating the transition states that connect reactants to products and calculating the activation barriers. researchgate.net Such studies provide a detailed, step-by-step understanding of how a chemical transformation occurs.
Modeling of Nucleophilic Substitution at Sulfur
Nucleophilic substitution at the sulfonyl sulfur is a characteristic reaction of sulfonyl chlorides. DFT calculations have been instrumental in determining the precise mechanism of these reactions. mdpi.com For many sulfonyl chlorides, the substitution can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination (A-E) mechanism. mdpi.comnih.gov
In the SN2 mechanism, the nucleophile attacks the sulfur atom, and the leaving group (chloride) departs simultaneously through a single transition state. mdpi.comnih.gov In the A-E mechanism, the nucleophile first adds to the sulfur atom to form a trigonal bipyramidal intermediate, which then eliminates the leaving group in a second step. researchgate.netmdpi.com DFT studies on analogous systems have shown that the preferred pathway can depend on the nature of the nucleophile and the substituents on the sulfonyl group. mdpi.com For instance, chloride-chloride exchange reactions in arenesulfonyl chlorides have been shown to proceed via an SN2 mechanism, while the fluoride (B91410) exchange reaction for the same compounds follows an A-E pathway. mdpi.com
Molecular Dynamics Simulations
Quantum Chemical Calculations for Structure-Reactivity Relationships
Quantum chemical calculations are fundamental to establishing quantitative structure-reactivity relationships (QSRRs). nih.govchemrxiv.org These relationships aim to predict the reactivity of a series of compounds based on their calculated structural and electronic properties. nih.govrsc.org By correlating calculated parameters, such as orbital energies, atomic charges, and electrostatic potentials, with experimentally determined reaction rates, it is possible to develop predictive models. nih.gov For this compound and its derivatives, quantum chemical calculations could be used to predict how changes in the cyclopentyl ring (e.g., substitution) would affect the reactivity of the sulfonyl chloride group. This approach is invaluable for the rational design of new molecules with tailored reactivity. nih.gov
Advanced Analytical Techniques for Characterization and Purity Assessment
Spectroscopic Methods in Research
Spectroscopic techniques are indispensable for elucidating the molecular structure of Cyclopentanesulfonyl chloride and identifying any potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different protons on the cyclopentane (B165970) ring. The proton attached to the carbon bearing the sulfonyl chloride group (C1) is the most deshielded due to the strong electron-withdrawing effect of the -SO₂Cl group. This results in a downfield chemical shift for the C1-H proton, likely appearing as a multiplet. The protons on the adjacent carbons (C2 and C5) would appear at a slightly upfield position, also as multiplets due to coupling with neighboring protons. The protons on the carbons further away (C3 and C4) would be the most shielded and appear furthest upfield, likely as complex multiplets.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of this compound, three distinct signals are anticipated due to the symmetry of the molecule. The carbon atom directly bonded to the sulfonyl chloride group (C1) will be significantly deshielded and appear at the lowest field. The two equivalent carbons adjacent to C1 (C2 and C5) will resonate at an intermediate chemical shift. The two equivalent carbons furthest from the sulfonyl chloride group (C3 and C4) will be the most shielded and appear at the highest field. For comparison, all five carbon atoms in the parent cyclopentane molecule are equivalent and show a single chemical shift line. docbrown.info
| Nucleus | Position | Expected Chemical Shift (δ) ppm | Expected Multiplicity |
|---|---|---|---|
| ¹H | C1-H | ~3.5 - 4.0 | Multiplet |
| ¹H | C2,5-H | ~2.0 - 2.5 | Multiplet |
| ¹H | C3,4-H | ~1.5 - 2.0 | Multiplet |
| ¹³C | C1 | ~70 - 80 | - |
| ¹³C | C2,5 | ~28 - 35 | - |
| ¹³C | C3,4 | ~25 - 30 | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are crucial for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the sulfonyl chloride group. acdlabs.com Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com Additionally, the spectrum will display characteristic C-H stretching vibrations of the cyclopentane ring around 2850-3000 cm⁻¹. libretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule's structure. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-Cl stretching vibration, which is often weak in the IR spectrum, can be observed in the Raman spectrum. The C-Cl stretching band typically appears in the Raman spectrum. researchgate.net The symmetric vibrations of the cyclopentane ring are also expected to be Raman active.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| S=O Asymmetric Stretch | 1370 - 1410 (Strong) | - |
| S=O Symmetric Stretch | 1166 - 1204 (Strong) | - |
| C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| S-Cl Stretch | - | ~400 - 700 |
| C-S Stretch | ~600 - 800 | ~600 - 800 |
Mass Spectrometry (MS) (e.g., LC-MS, FAB MS, CI-MS, MALDI-HRMS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed. A characteristic feature would be the presence of an [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). acdlabs.com
Common fragmentation pathways would involve the loss of the sulfonyl chloride group (-SO₂Cl) or the chlorine atom (-Cl). The fragmentation of the cyclopentyl ring would also lead to a series of characteristic ions. For instance, the mass spectrum of the related compound, butane-1-sulfonyl chloride, shows a characteristic ion peak for the sulfonyl chloride group at m/z 99 and an A+2 peak at m/z 101. acdlabs.com A similar pattern would be expected for this compound.
| m/z | Fragment Ion | Notes |
|---|---|---|
| [M]⁺, [M+2]⁺ | [C₅H₉SO₂Cl]⁺ | Molecular ion peaks showing isotopic pattern for Chlorine. |
| [M-35]⁺, [M-37]⁺ | [C₅H₉SO₂]⁺ | Loss of Chlorine atom. |
| [M-64]⁺ | [C₅H₉Cl]⁺ | Loss of SO₂. |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation. |
Chromatographic Separations for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC)
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gas phase. The time it takes for a compound to travel through the column to the detector is known as its retention time, a key parameter used for qualitative identification.
For the analysis of sulfonyl chlorides, specific GC conditions are required to achieve optimal separation and prevent on-column degradation. A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is typically employed. The selection of appropriate temperature programs for the oven and high injector temperatures is crucial for efficient volatilization and chromatography. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity towards organic compounds.
However, a significant challenge in the GC analysis of sulfonyl chlorides is their potential for thermal degradation within the hot injector or column, which can lead to the formation of corresponding chlorides or other artifacts. This necessitates careful method development and validation to ensure the accuracy of both qualitative and quantitative results. In some cases, derivatization of the sulfonyl chloride to a more thermally stable analogue may be performed prior to analysis to mitigate this issue.
Below is a table detailing typical GC-FID parameters that can be adapted for the analysis of this compound.
Table 1: Illustrative GC-FID Parameters for Sulfonyl Chloride Analysis
| Parameter | Value/Description |
|---|---|
| Column | RTX-5MS (30 m x 0.25 mm ID x 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Linear Velocity | ~40 cm/sec |
| Injector Temperature | 280 °C |
| Oven Program | - Initial Temperature: 50 °C, hold for 1 min- Ramp: 25 °C/min to 300 °C- Final Temperature: 300 °C, hold for 4 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Gases | Hydrogen and Synthetic Air |
Note: These parameters are based on established methods for similar sulfonyl chlorides and may require optimization for this compound specifically. rsc.org
Advanced Techniques for Trace Analysis and Impurity Profiling
Impurity profiling—the identification and quantification of all impurities present in a substance—is a critical aspect of chemical analysis, ensuring the quality, consistency, and safety of the final product. For compounds used in sensitive applications, even trace-level impurities can be of significant concern. Sulfonyl chlorides, as a class of compounds, can contain impurities arising from starting materials, side reactions during synthesis (e.g., isomers, incompletely reacted materials), or degradation.
Given that some process-related impurities can be potentially genotoxic, highly sensitive analytical methods are required to detect and quantify them at parts-per-million (ppm) levels. innovareacademics.in This necessitates the use of advanced analytical techniques that offer both high separation efficiency and high sensitivity, moving beyond standard GC-FID analysis.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for definitive impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. As components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This allows for unambiguous identification of the main compound and any co-eluting impurities by comparing the obtained spectra with reference libraries or through detailed interpretation. innovareacademics.in
For trace analysis, GC-MS can be operated in Selected Ion Monitoring (SIM) mode. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions characteristic of the target impurity. innovareacademics.in This targeted approach significantly increases sensitivity and allows for much lower detection and quantification limits compared to the full-scan mode. innovareacademics.in
Table 2: Representative GC-MS Parameters for Sulfonyl Chloride Analysis
| Parameter | Value/Description |
|---|---|
| GC Column | RTX-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium (~40 cm/sec) |
| Injector Temperature | 280 °C |
| Oven Program | - Initial Temperature: 50 °C, hold for 1 min- Ramp: 25 °C/min to 300 °C- Final Temperature: 300 °C, hold for 3 min |
| MS Detector | Quadrupole |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 200 °C |
| Interface Temperature | 310 °C |
| Acquisition Mode | Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) |
Note: These parameters are illustrative and based on a published method for sulfonyl chloride analysis. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
While GC-MS is well-suited for volatile compounds like this compound, it is not applicable to non-volatile or thermally unstable impurities. For these types of analytes, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the technique of choice. researchgate.netresearchgate.net LC separates compounds in a liquid mobile phase, avoiding the need for high-temperature volatilization.
This technique is especially vital for the analysis of polar degradation products or high-molecular-weight impurities. researchgate.netmdpi.com The advantage of LC is its versatility in handling a wide range of compounds, while the tandem mass spectrometer (MS/MS) provides an additional layer of specificity and sensitivity, allowing for the reliable quantification of trace impurities even in complex mixtures. The use of high-purity, LC-MS grade solvents and mobile phase additives is critical to achieving the low detection limits required for trace analysis. lcms.cz
Environmental and Sustainability Considerations in Synthesis and Application
Development of Environmentally Benign Synthetic Routes
The pursuit of greener synthetic methods for Cyclopentanesulfonyl chloride focuses on mitigating the hazards and environmental costs associated with traditional chemical processes. This involves redesigning reactions to use safer reagents, reduce harmful emissions, and incorporate sustainable components.
Traditional methods for synthesizing sulfonyl chlorides often rely on harsh and hazardous reagents such as chlorosulfonic acid or thionyl chloride, which can produce significant amounts of toxic and corrosive byproducts like hydrogen chloride gas. orgsyn.orgorgsyn.org Modern synthetic chemistry seeks to replace these reagents with safer, more manageable alternatives.
Recent advancements have led to the development of oxidative chlorosulfonation methods that are inherently safer and more environmentally friendly. organic-chemistry.org One such approach utilizes sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in acetonitrile (B52724). organic-chemistry.org This system avoids the use of highly corrosive chlorinating agents and malodorous thiols, which are common precursors. organic-chemistry.orgorganic-chemistry.org The reaction mechanism involves the in-situ formation of hypochlorous acid, which then oxidizes the sulfur-containing substrate to the desired sulfonyl chloride. organic-chemistry.org
Other greener chlorinating systems include:
N-Chlorosuccinimide (NCS): In this method, S-alkylisothiourea salts are treated with NCS to produce sulfonyl chlorides under mild conditions. organic-chemistry.org A key advantage is that the byproduct, succinimide (B58015), is water-soluble and can be recovered and recycled back into NCS using sodium hypochlorite, creating a more circular process. organic-chemistry.orgorganic-chemistry.org
Bleach (Sodium Hypochlorite): A simple and economic method uses common bleach for the oxidative chlorosulfonation of S-alkyl isothiourea salts, offering safe operation and straightforward purification. organic-chemistry.org
Oxone-KX (X=Cl): A combination of Oxone (potassium peroxymonosulfate) and a halide source like potassium chloride (KCl) in water provides a rapid and efficient method for synthesizing sulfonyl chlorides from thiols and disulfides at room temperature. rsc.org
Furthermore, the adoption of continuous flow chemistry offers significant advantages in managing hazardous reactions. Continuous stirred-tank reactors (CSTRs) allow for better control over reaction temperature and residence time, minimizing the formation of impurities and enabling the safe handling of toxic gaseous byproducts. mdpi.com This technology has been shown to improve spacetime yield and reduce operator exposure compared to traditional batch processes. mdpi.comnih.gov
The principle of using sustainable and renewable feedstocks is central to green chemistry. researchgate.net For this compound synthesis, this involves moving away from petroleum-derived precursors where possible and utilizing catalysts that are efficient, recyclable, and environmentally benign.
One sustainable approach involves the use of S-alkylisothiourea salts as starting materials. These salts can be readily prepared from inexpensive and accessible materials like thiourea (B124793) and various alkyl halides or mesylates, providing a convenient and odorless alternative to volatile thiols. organic-chemistry.orgorganic-chemistry.org
In the realm of catalysis, significant progress has been made in developing non-toxic and recyclable catalysts. acs.org Heterogeneous photocatalysis, in particular, offers a promising alternative to traditional methods that often use stoichiometric and hazardous reagents. mpg.de
Potassium Poly(heptazine imide) (K-PHI): This metal-free, carbon nitride-based photocatalyst can be used to synthesize sulfonyl chlorides from arenediazonium salts under visible light and at room temperature. mpg.deacs.org K-PHI is heterogeneous, allowing it to be easily separated from the reaction mixture by filtration and reused over several cycles without significant loss of performance. mpg.deacs.org This approach avoids the use of precious metal catalysts like ruthenium or iridium, which are costly and less sustainable. mpg.de
Surfactant-based Catalysis in Water: Research has shown that using surfactants can enable nucleophilic fluorination of sulfonyl chlorides to occur in water, an environmentally benign solvent. digitellinc.com While this applies to a subsequent reaction, the principle of using catalytic systems to enable reactions in green solvents like water is a key strategy. digitellinc.comrsc.org
The combination of heterogeneous catalysis with microreactor technology represents a frontier in clean and scalable organic synthesis, allowing for efficient reactions with minimal waste. rsc.org
Atom Economy and Green Chemistry Metrics in Production
To objectively assess the "greenness" of a synthetic route for this compound, a set of quantitative metrics is employed. These metrics help chemists evaluate and compare different processes based on their efficiency in converting reactants into the final product and the amount of waste generated. unica.it
Key green chemistry metrics include:
Atom Economy (AE): Introduced by Barry Trost, AE calculates the percentage of atoms from the reactants that are incorporated into the desired product. nwnu.edu.cn It is a theoretical measure of reaction efficiency, with a higher value indicating less waste. unica.itcsus.edu
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials used (reactants, solvents, catalysts, workup chemicals) to the mass of the final product. unica.it The ideal PMI is 1, meaning no waste is produced. In practice, lower PMI values signify a greener process. scientificupdate.com
Environmental Factor (E-Factor): The E-Factor is the ratio of the mass of total waste produced to the mass of the product. It is closely related to PMI (E-Factor = PMI - 1). unica.itscientificupdate.com
The table below provides a conceptual comparison of different synthetic methodologies for sulfonyl chlorides based on these green metrics.
| Metric | Traditional Chlorosulfonation | Modern Oxidative Chlorination (e.g., NCS) | Photocatalytic Synthesis (e.g., K-PHI) |
| Atom Economy | Low (byproducts like HCl are not incorporated) | Moderate to High (Depends on the specific reagents) | Moderate to High (Depends on SO₂ source and other reagents) |
| Reagent Type | Stoichiometric, Hazardous (e.g., Chlorosulfonic Acid) orgsyn.org | Stoichiometric, Safer (e.g., NCS, NaClO₂) organic-chemistry.orgorganic-chemistry.org | Catalytic, Recyclable (e.g., K-PHI) mpg.de |
| Solvent | Often uses hazardous organic solvents | Can use greener solvents like acetonitrile or water organic-chemistry.orgrsc.org | Acetonitrile, Dichloromethane mpg.de |
| E-Factor | High (significant solvent and reagent waste) mdpi.com | Lower (reduced reagent use, potential for byproduct recycling) organic-chemistry.orgmdpi.com | Potentially Low (catalytic nature reduces waste) |
| PMI | Very High | Moderate | Moderate to Low |
This table is illustrative. Actual values depend on specific reaction conditions, scale, and yields.
Improving these metrics is a primary goal. For instance, shifting from stoichiometric reagents to catalytic ones dramatically reduces waste and improves the E-factor. researchgate.netacs.org Similarly, developing syntheses that avoid the use of protecting groups can shorten reaction sequences, thereby reducing the input of materials and the generation of waste. acs.org Continuous manufacturing processes have also been shown to significantly reduce the E-factor compared to batch processes by optimizing reagent use and minimizing solvent for workup. mdpi.com
Waste Management and Recycling Strategies in Industrial Production
Effective waste management is a critical component of sustainable chemical manufacturing. sensoneo.comepa.gov The production of this compound, like any chemical process, generates waste streams that must be handled responsibly to protect the environment and comply with regulations. fas.org
Key waste streams in sulfonyl chloride synthesis can include:
Spent acids and bases from the reaction and neutralization steps.
Used organic solvents from the reaction and purification processes.
Byproducts from the chemical transformation. mdpi.com
Spent catalysts.
Modern waste management strategies in the chemical industry are guided by the principles of the waste hierarchy: prevention, reuse, recycling, recovery, and finally, disposal. researchgate.net
Prevention and Reduction: The most effective strategy is to prevent waste generation at the source. This is the core focus of the green synthetic routes discussed in section 8.1, which aim to minimize byproducts and the use of auxiliary substances. researchgate.net Continuous flow processes, for example, can reduce waste by improving reaction efficiency and minimizing the volume of solvents needed. mdpi.com
Recycling and Reuse:
Byproduct Recycling: A prime example in sulfonyl chloride synthesis is the recycling of succinimide, a byproduct of the NCS method. The water-soluble succinimide can be recovered and re-chlorinated to regenerate the NCS reagent, creating a closed loop that significantly improves the process's sustainability. organic-chemistry.org
Catalyst Recycling: Heterogeneous catalysts, such as the K-PHI photocatalyst, are designed for easy separation and reuse, which is both economically and environmentally advantageous. mpg.deacs.org
Solvent Recycling: Solvents often constitute the largest portion of waste in a chemical process. scientificupdate.com Implementing distillation and other purification techniques to recover and reuse solvents is a standard practice in industrial settings to reduce both costs and environmental impact.
Salt and Water Recycling: In large-scale chemical production, even inorganic salt streams from wastewater can be targeted for recycling. Advanced filtration and purification techniques can recover salts like sodium chloride for reuse in other processes (e.g., chlor-alkali electrolysis), while also allowing for the recycling of the purified water, creating a closed-loop system. cefic.org
For waste that cannot be prevented or recycled, appropriate treatment and disposal are necessary. This may involve neutralization of acidic and basic streams, incineration of organic waste, or disposal in designated industrial landfills. epa.govfas.org For certain industrial byproducts, such as spent aluminum chloride from related processes, specific protocols have been developed to allow for its utilization as a raw material in other applications, such as the manufacturing of water treatment chemicals. cpcb.nic.in
Future Research Directions and Perspectives
Exploration of Novel Catalytic Transformations Involving Cyclopentanesulfonyl Chloride
The reactivity of the sulfonyl chloride group is well-established, but its full potential under modern catalytic conditions remains an area ripe for exploration. Future research could focus on expanding the synthetic utility of this compound through the development of novel catalytic transformations.
Key research areas include:
Palladium-Catalyzed Cross-Coupling Reactions: While the use of aryl sulfonyl chlorides in cross-coupling reactions is known, the application to alkanesulfonyl chlorides like this compound is less explored. Research into palladium-catalyzed reactions could lead to the formation of carbon-sulfur or carbon-carbon bonds, providing new routes to complex cyclopentyl-containing molecules. For instance, a potential reaction could involve the reductive coupling to form thioethers through sulfur dioxide extrusion. researchgate.net
Photoredox Catalysis: Light-mediated catalysis offers mild and selective reaction conditions. nih.gov Investigating the behavior of this compound under various photoredox conditions could uncover new reaction pathways. This could include radical-mediated additions to unsaturated systems or the generation of cyclopentylsulfonyl radicals for further functionalization.
Transition-Metal-Catalyzed Sulfonylation: Developing new catalysts for the direct sulfonylation of C-H bonds or other functional groups using this compound as the sulfonylating agent would be a significant advancement. This would provide a more direct and atom-economical route to cyclopentyl sulfonamides and sulfones.
Table 1: Potential Catalytic Transformations for Future Study
| Catalytic Strategy | Potential Reaction | Target Compound Class |
|---|---|---|
| Palladium-Catalysis | Reductive Coupling (SO₂ Extrusion) | Cyclopentyl thioethers |
| Photoredox Catalysis | Radical addition to alkenes/alkynes | Functionalized cyclopentyl sulfones |
| Transition-Metal Catalysis | C-H Sulfonylation | Cyclopentyl aryl sulfones |
Application in Supramolecular Chemistry and Materials Science
The cyclopentyl moiety and the polar sulfonyl group suggest that derivatives of this compound could be valuable building blocks in supramolecular chemistry and materials science.
Future research could be directed towards:
Self-Assembling Systems: Incorporating the cyclopentylsulfonyl group into molecules designed for self-assembly could influence packing and intermolecular interactions due to its steric bulk and dipolar nature. This could be exploited in the design of liquid crystals or organogels.
Functional Polymers: this compound can be used to functionalize polymers by reacting it with hydroxyl or amine groups on the polymer backbone. This could impart new properties, such as altered solubility, thermal stability, or refractive index.
Optoelectronic Materials: Cyclic sulfone compounds, which can be synthesized from sulfonyl chlorides, have been noted for their remarkable optoelectronic properties. mdpi.com Exploring the synthesis of novel cyclic sulfones derived from this compound could lead to new materials for applications in electronics.
Development of Next-Generation Biologically Active Molecules
Sulfonyl chlorides are crucial intermediates in medicinal chemistry, primarily for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. sigmaaldrich.comorganic-chemistry.org this compound serves as a scaffold to introduce the cyclopentylsulfonyl group, which can modulate the pharmacological properties of a molecule.
Prospective research includes:
Novel Sulfonamide Libraries: The synthesis of diverse libraries of cyclopentylsulfonamides by reacting this compound with a wide array of amines is a key area. sigmaaldrich.com These libraries can be screened for various biological activities, including antimicrobial, anti-tumor, and diuretic effects. nih.govresearchgate.net The non-polar, flexible cyclopentyl group can probe hydrophobic pockets in biological targets, potentially leading to enhanced potency or selectivity.
Bioisosteric Replacement: In existing drug molecules, the cyclopentylsulfonyl group could be introduced as a bioisostere for other chemical groups to improve pharmacokinetic or pharmacodynamic properties.
Cyclic Sulfone Derivatives: Given that cyclic sulfones are a class of heterocyclic compounds with significant biological activities, developing synthetic routes from this compound to novel fused or spirocyclic sulfone systems is a promising direction for discovering new therapeutic agents. mdpi.com
Advanced Mechanistic Studies and Computational Modeling
A deeper understanding of the reaction mechanisms of this compound is essential for optimizing existing transformations and designing new ones.
Future studies should focus on:
Solvolysis Mechanisms: Detailed kinetic and mechanistic studies on the solvolysis of this compound in various solvent systems would provide valuable insights. nih.gov This includes elucidating the balance between SN1 (via a sulfonyl cation) and SN2 (direct nucleophilic attack) pathways, which is often debated for alkanesulfonyl chlorides. nih.gov The use of techniques like the extended Grunwald-Winstein equation could quantify solvent effects. nih.gov
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the geometries of transition states for reactions involving this compound. This can help rationalize experimental observations and guide the development of new reactions.
Reaction with Imines: The reaction of sulfonyl chlorides with imines can lead to various products, including β-sultams. researchgate.net A thorough mechanistic investigation of the reaction between this compound and different types of cyclic and acyclic imines could clarify the factors controlling product distribution and stereoselectivity. researchgate.net
Scalable and Sustainable Synthesis Methods
The development of efficient, safe, and environmentally friendly methods for the synthesis of this compound and its derivatives is crucial for its potential large-scale application.
Future research should prioritize:
Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer significant advantages in terms of safety, scalability, and process control, particularly for highly exothermic reactions like chlorosulfonation. nih.govresearchgate.net Developing an automated, continuous process for this compound production would be a significant step towards industrial feasibility.
Green Chemistry Approaches: Exploring more sustainable synthetic routes is essential. This includes using less hazardous reagents and developing eco-friendly reaction conditions. organic-chemistry.org For example, methods using N-chlorosuccinimide (NCS) as a chlorinating agent in place of harsher reagents, or conducting reactions in greener solvents like water or ethanol, are promising alternatives. organic-chemistry.orgrsc.orgresearchgate.net
Table 2: Comparison of Synthesis Approaches for Future Development
| Synthesis Method | Key Advantages | Research Focus |
|---|---|---|
| Continuous Flow | Enhanced safety, scalability, consistency | Reactor design, automation, process optimization |
| Oxidative Chlorination | Milder conditions, sustainable solvents | Use of oxidants like NaDCC·2H₂O in water/EtOH |
| S-Alkylisothiourea Route | Odorless precursors, byproduct recycling | Broadening substrate scope, optimizing recycle loop |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
